1,2-Dichloro-4-(propan-2-yloxy)benzene
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Overview
Description
1,2-Dichloro-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 2 positions, and a propan-2-yloxy group is substituted at the 4 position. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-(propan-2-yloxy)benzene can be synthesized through several methods. One common method involves the reaction of 1,2-dichlorobenzene with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The propan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, forming simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated benzene derivatives.
Scientific Research Applications
1,2-Dichloro-4-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(propan-2-yloxy)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Lacks the propan-2-yloxy group, making it less reactive in certain nucleophilic substitution reactions.
4-Chloro-1-(propan-2-yloxy)benzene: Contains only one chlorine atom, resulting in different reactivity and applications.
1,2-Dichloro-4-nitrobenzene: Contains a nitro group instead of the propan-2-yloxy group, leading to different chemical properties and uses.
Uniqueness
1,2-Dichloro-4-(propan-2-yloxy)benzene is unique due to the presence of both chlorine atoms and the propan-2-yloxy group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and makes it valuable in various research fields.
Properties
IUPAC Name |
1,2-dichloro-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUNMKVSGSAWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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